Oxyacanthine hydrochloride

Vue d'ensemble

Description

Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride, also known as Oxyacanthine hydrochloride, is a chemical compound with the molecular formula C37H41ClN2O6. It is a derivative of the alkaloid oxyacanthine, which is found in certain plant species. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride involves several steps. The starting materials typically include specific alkaloids extracted from plants. These alkaloids undergo a series of chemical reactions, including methylation and hydroxylation, to introduce the methoxy and hydroxyl groups at the desired positions. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Properties

Oxyacanthine exhibits a range of pharmacological effects, making it a candidate for various therapeutic applications:

- Antioxidant Activity : Oxyacanthine has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells, potentially preventing cellular damage associated with various diseases .

- Antidiabetic Effects : Studies have indicated that oxyacanthine may play a role in regulating blood glucose levels and improving insulin sensitivity, making it a potential adjunct therapy for diabetes management .

- Antimicrobial Properties : Research has shown that oxyacanthine possesses antimicrobial activity against several pathogens, suggesting its use in treating infections .

- Anticancer Potential : Oxyacanthine has been reported to exhibit anticancer effects, particularly against gastric cancer and other malignancies. Its mechanisms may involve the inhibition of tumor cell proliferation and induction of apoptosis .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in conditions such as arthritis and other inflammatory disorders .

Cosmetic Applications

Oxyacanthine is also explored in cosmetic formulations due to its beneficial effects on hair growth:

- Hair Growth Stimulation : Oxyacanthine has been incorporated into cosmetic products aimed at stimulating hair growth and reducing hair loss. It works by prolonging the anagen phase of hair follicles and alleviating scalp pruritus .

- Formulations : Various formulations combining oxyacanthine with other active ingredients (such as minoxidil) have been developed to enhance efficacy in treating hair loss conditions .

Urease Inhibition

Recent studies have highlighted oxyacanthine's role as a urease inhibitor:

- Mechanism of Action : Oxyacanthine has been shown to inhibit urease activity, which is significant in the context of treating gastric cancer and peptic ulcers. The inhibition was confirmed through molecular docking studies, indicating its potential as a therapeutic agent against urease-related diseases .

- IC50 Values : In vitro studies reported IC50 values for oxyacanthine indicating effective concentrations for urease inhibition, showcasing its potency as an antiurease agent .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of oxyacanthine:

Mécanisme D'action

The mechanism of action of Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride involves its interaction with specific molecular targets in cells. It may bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxyacanthine: The parent alkaloid from which Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride is derived.

Berberine: Another alkaloid with similar structural features and biological activities.

Palmatine: An alkaloid with similar chemical properties and applications.

Uniqueness

Oxyacanthan-12’-ol, 6,6’,7-trimethoxy-2,2’-dimethyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxy and dimethyl groups, along with the hydrochloride salt form, make it particularly useful in various scientific and industrial applications .

Activité Biologique

Oxyacanthine hydrochloride, an alkaloid derived from various plant species, notably Berberis aristata, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological effects, including its antibacterial, antifungal, antiviral, anti-diabetic, and anti-tumor properties.

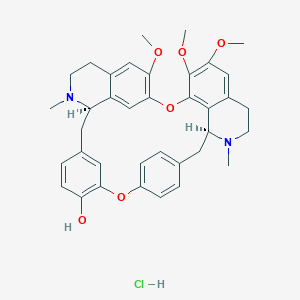

Chemical Structure

This compound is characterized by the molecular formula C₃₇H₄₀N₂O₆ and a molecular weight of approximately 596.73 g/mol. Its structural configuration contributes to its biological activity and interaction with various biological systems.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens:

- Antibacterial Activity : Studies have shown that extracts containing oxyacanthine demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the ethanolic extract from Berberis aristata roots showed effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : The compound has also been reported to inhibit the growth of fungi, including species from the Candida and Aspergillus genera .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is needed to elucidate specific mechanisms and efficacy against viral pathogens .

2. Anti-Diabetic Effects

Research indicates that this compound may possess anti-diabetic properties. In animal models, it has been shown to lower blood glucose levels significantly. The mechanism appears to involve enhancement of insulin secretion and improvement of insulin sensitivity .

3. Anti-Tumor Activity

Oxyacanthine has been investigated for its anti-cancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy as a natural compound .

Case Studies

Several case studies have highlighted the therapeutic potential of oxyacanthine:

- Case Study 1 : A clinical trial involving diabetic patients treated with Berberis aristata extract (rich in oxyacanthine) reported significant reductions in fasting blood glucose levels after 12 weeks of treatment .

- Case Study 2 : In a study on patients with chronic infections, administration of oxyacanthine showed a marked improvement in symptoms and reduction in pathogen load, indicating its effectiveness as an adjunct therapy .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXKIWDUUFTDIG-XZVFQGBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40934774 | |

| Record name | 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15352-74-6 | |

| Record name | 2H-1,24:12,15-Dietheno-6,10-metheno-16H-pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-9-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15352-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyacanthan-12'-ol, 6,6',7-trimethoxy-2,2'-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015352746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6',7-Trimethoxy-2,2'-dimethyloxyacanthan-12'-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40934774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyacanthan-12'-ol, 6,6',7-trimethoxy-2,2'-dimethyl-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.